molecular formula C18H21FN2O2 B126511 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol CAS No. 157989-11-2

1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol

Cat. No. B126511
M. Wt: 316.4 g/mol
InChI Key: QHLGXPUIUKSADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a beta-adrenergic receptor antagonist that has been found to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol involves its binding to beta-adrenergic receptors. This compound is a beta-adrenergic receptor antagonist that blocks the action of adrenaline and noradrenaline on beta receptors. This results in a decrease in heart rate, blood pressure, and contractility of the heart. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Biochemical And Physiological Effects

1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol has several biochemical and physiological effects. This compound has been found to decrease heart rate, blood pressure, and contractility of the heart. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol in lab experiments include its well-known mechanism of action and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for research on 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol. One future direction is to study its potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure. Another future direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol is a complex process that involves several steps. The first step involves the reaction of 9H-Carbazole with 4-chloro-3-nitrobenzene in the presence of palladium on carbon and potassium carbonate to form 4-(9H-Carbazol-4-yloxy)-3-nitrophenyl chloride. The second step involves the reduction of 4-(9H-Carbazol-4-yloxy)-3-nitrophenyl chloride with hydrogen gas in the presence of palladium on carbon to form 4-(9H-Carbazol-4-yloxy)-3-aminophenyl chloride. The third step involves the reaction of 4-(9H-Carbazol-4-yloxy)-3-aminophenyl chloride with 1-(fluoromethyl)ethylamine in the presence of potassium carbonate to form 1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol.

Scientific Research Applications

1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol has been extensively studied for its potential applications in various fields. This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to have potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure.

properties

CAS RN

157989-11-2

Product Name

1-(9H-Carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3

InChI Key

QHLGXPUIUKSADT-UHFFFAOYSA-N

SMILES

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

Canonical SMILES

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O

synonyms

(18F)-fluorocarazolol
1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol
fluorocarazolol
fluorocarazolol, (R-(R*,R*))-stereoisome

Origin of Product

United States

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